4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile
Description
Structural Characterization and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects the compound's complex molecular architecture. The name indicates the presence of an oxetan-3-yloxy substituent at the 4-position of the benzene ring, a trifluoromethyl group at the 3-position, and a nitrile functional group attached to the benzene core. This systematic naming convention ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community. The compound's Chemical Abstracts Service registry number 1349718-17-7 provides a unique identifier that is universally recognized in chemical databases and literature.
The molecular formula C₁₁H₈F₃NO₂ reveals the compound's elemental composition and provides insight into its molecular complexity. With a molecular weight of 243.18 daltons, the compound falls within the optimal range for pharmaceutical applications, adhering to established drug-like property guidelines. The Simplified Molecular Input Line Entry System representation C1C(CO1)Oc1ccc(C#N)cc1C(F)(F)F provides a linear notation that encodes the complete structural information, enabling computational analysis and database searching. The molecular descriptor file number MFCD20233201 serves as an additional identifier used in chemical inventory systems and commercial databases.
Table 1: Structural and Physical Properties of this compound
The structural complexity of this compound arises from the presence of multiple functional groups that each contribute distinct electronic and steric effects. The oxetane ring system introduces significant ring strain, with an internal bond angle deviation from the tetrahedral ideal that creates unique reactivity patterns and conformational preferences. The trifluoromethyl group exhibits strong electron-withdrawing properties through both inductive and field effects, significantly altering the electronic distribution throughout the aromatic system. The nitrile functional group provides a linear geometry and strong dipole moment that influences intermolecular interactions and crystal packing arrangements. These structural features combine to create a compound with distinctive physical and chemical properties that differentiate it from simpler aromatic systems.
The three-dimensional molecular geometry of this compound exhibits significant deviations from planarity due to the oxetane ring's tetrahedral carbon centers and the bulky trifluoromethyl substituent. X-ray crystallographic studies of related oxetane compounds have revealed that the four-membered ring adopts a slightly puckered conformation with a characteristic dihedral angle that optimizes orbital overlap while minimizing steric strain. The attachment of the oxetane ring to the aromatic system through an ether linkage introduces rotational freedom that allows the molecule to adopt multiple low-energy conformations. This conformational flexibility is important for biological activity as it enables the compound to adapt to different binding site geometries while maintaining favorable intermolecular interactions.
Historical Context in Oxetane-Based Compound Development
The development of oxetane-containing compounds like this compound represents the culmination of decades of research into four-membered heterocyclic systems that began with fundamental studies in the early twentieth century. The first synthesis of oxetane was achieved by Reboul in 1878, establishing the foundational chemistry that would eventually lead to modern pharmaceutical applications. However, it was not until the pioneering work of Searles and Tamres in 1951 that the unique hydrogen bonding properties of oxetanes were recognized, demonstrating that four-membered cyclic ethers exhibit superior hydrogen bond accepting ability compared to their five- and six-membered analogues. This discovery laid the groundwork for understanding oxetanes as potential bioisosteres and highlighted their value in medicinal chemistry applications.
The modern renaissance of oxetane chemistry in pharmaceutical research can be traced to influential collaborative work between academic institutions and pharmaceutical companies that began in earnest during the 1990s. The discovery and development of paclitaxel, marketed under the brand name Taxol, provided the first major validation of oxetane-containing compounds as clinically viable pharmaceuticals. Paclitaxel remains the only Food and Drug Administration approved bioactive oxetane compound and continues to serve as a front-line treatment for breast cancer while maintaining its position on the World Health Organization List of Essential Medicines. Although subsequent studies demonstrated that the oxetane ring was not strictly essential for paclitaxel's bioactivity, non-oxetane analogues consistently showed reduced binding affinity and cytotoxicity compared to the parent structure, validating the importance of the oxetane moiety for optimal pharmaceutical performance.
The systematic exploration of oxetanes as carbonyl bioisosteres gained significant momentum through groundbreaking research conducted by the Carreira group in collaboration with Hoffmann-La Roche during the early 2000s. These studies demonstrated that oxetanes with 3,3-disubstitution patterns could effectively replace gem-dimethyl and carbonyl functionality while providing superior metabolic stability and reduced lipophilicity compared to traditional alternatives. The work established that oxetanes could block carbon-hydrogen metabolic weak spots in drug candidates without the unfavorable increase in lipophilicity associated with gem-dimethyl substitution, representing a significant advancement in medicinal chemistry strategy. These findings initiated what has been described as an "oxetane rush" in the pharmaceutical industry, leading to widespread adoption of oxetane-containing building blocks in drug discovery programs.
Table 2: Key Milestones in Oxetane-Based Compound Development
The contemporary development of compounds like this compound reflects the maturation of oxetane chemistry as a reliable tool in pharmaceutical research. Recent comprehensive studies have established detailed stability profiles for oxetane-containing compounds under various reaction conditions, demonstrating remarkable tolerance to acidic and basic environments that enable their incorporation early in synthetic routes. These studies have examined over forty different transformations including oxidation, reduction, alkylation, acylation, nucleophilic substitution, and carbon-carbon bond formation reactions, providing medicinal chemists with confidence in the oxetane moiety's compatibility with standard synthetic procedures. The optimization of synthetic protocols has reached the point where kilogram-scale preparations of oxetane building blocks are now routinely achievable, facilitating their incorporation into large-scale pharmaceutical manufacturing processes.
The strategic importance of oxetane-containing compounds in modern drug discovery has been further validated through successful clinical development programs for compounds like ziresovir, where the oxetane moiety served critical roles in conformational control and basicity modulation. In ziresovir's development, the oxetane ring was introduced at a late stage to reduce the basicity of a terminal amine, thereby lowering the volume of distribution and minimizing tissue accumulation risks. The compound demonstrated superior therapeutic index compared to alternatives with gem-dimethyl, cyclopropyl, or cyclobutyl linkers, reinforcing the unique value proposition of oxetane-containing architectures. These clinical successes have established oxetanes as an integral component of the modern medicinal chemistry toolbox, with compounds like this compound representing the next generation of sophisticated pharmaceutical building blocks that leverage decades of accumulated knowledge and synthetic expertise.
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-3-7(4-15)1-2-10(9)17-8-5-16-6-8/h1-3,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCFCOGVYRPJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization via Phase Transfer Catalysis
-
- React 3-halo-1-propanol or its ester derivatives with suitable nucleophiles under alkaline aqueous conditions in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.
- Heating facilitates the intramolecular cyclization, resulting in the formation of 3-substituted oxetanes.
-
- Solvent: Water or alcohols (e.g., ethanol)
- Catalyst: Tetrabutylammonium bromide or similar quaternary ammonium salts
- Temperature: 60–80°C
- Yield: Typically around 65–70% for the cyclized oxetane
-
- No organic solvents used during the cyclization
- Environmentally friendly and cost-effective
- Suitable for large-scale industrial synthesis
Method B: Nucleophilic Substitution and Ring Closure
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- React oxetan-3-ol derivatives with halogenating agents (e.g., phosphorus tribromide) to generate halogenated intermediates.
- Cyclize via intramolecular nucleophilic substitution under basic conditions, often in ethanol or acetonitrile.
-
- Solvent: Ethanol or acetonitrile
- Temperature: Room temperature to 60°C
- Yield: 50–65%
Introduction of the Oxetan-3-yloxy Group
The key step involves attaching the oxetane ring to the aromatic ring at the 4-position through an ether linkage.
Method C: Nucleophilic Ether Formation
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- Use a phenolic precursor or a suitable aromatic compound bearing a hydroxyl group at the 4-position.
- React with the oxetane derivative bearing a leaving group (e.g., halogen or tosylate) under basic conditions to form the ether linkage.
-
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 80–100°C
- Yield: 70–85%
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the benzene ring is introduced via electrophilic trifluoromethylation.
Method D: Electrophilic Trifluoromethylation
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- React the aromatic precursor with a trifluoromethylating reagent such as Togni’s reagent or trifluoromethyl sulfonium salts.
- Catalyzed by copper or iron catalysts under mild conditions.
-
- Solvent: Acetonitrile or dichloromethane
- Temperature: 25–50°C
- Yield: 60–75%
Research Findings :
- Studies demonstrate that the trifluoromethylation step is highly regioselective, favoring substitution at the meta-position relative to existing substituents, which aligns with the target structure.
Final Assembly and Purification
- The last step involves purification via column chromatography or recrystallization to isolate the desired 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile with high purity.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Oxetane ring synthesis | 3-halo-1-propanol derivatives | Phase transfer catalysis, 60–80°C | 65–70% | Environmentally friendly, scalable |
| 2 | Ether formation | Phenol derivative + oxetane halide | Base (K2CO3), DMF, 80–100°C | 70–85% | High regioselectivity |
| 3 | Trifluoromethylation | Aromatic precursor + Togni’s reagent | Cu or Fe catalysis, 25–50°C | 60–75% | Regioselective, high yield |
| 4 | Purification | Chromatography | Standard | — | Ensures high purity |
Research Findings and Notable Notes
Environmental and Cost Advantages : Recent patents highlight solvent-free or minimal solvent protocols, reducing environmental impact and manufacturing costs.
Catalyst Efficiency : Use of chiral phosphoric acids and phase transfer catalysts enhances regioselectivity and enantioselectivity, crucial for pharmaceutical applications.
Reaction Optimization : Elevated temperatures (~45°C) improve yields for cyclization steps, while mild conditions preserve sensitive functional groups.
Scalability : The described methods are adaptable for large-scale production, with continuous flow processes being explored to further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl or nitrile groups.
Scientific Research Applications
Structural Features
The compound's structure consists of:
- Benzonitrile moiety : Contributes to the compound's aromaticity and reactivity.
- Trifluoromethyl group : Known for its electron-withdrawing properties, enhancing the reactivity of adjacent functional groups.
- Oxetane ring : Provides unique chemical behavior, allowing for potential ring-opening reactions under specific conditions.
Pharmaceutical Applications
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile has shown potential in various pharmaceutical applications:
- Cancer Therapy : Recent studies indicate that this compound can be utilized in the development of pH-responsive near-infrared (NIR) photothermal agents aimed at inducing ferroptosis in tumor cells. The mechanism involves triggering lysosomal dysfunction, which enhances cellular Fenton reactions and improves antitumor efficacy while minimizing systemic side effects.
- Neuroprotection : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative diseases.
- Diabetes Management : Investigations into the inhibition of beta-secretase 2 (BACE2) have highlighted its role in enhancing beta-cell survival in pancreatic models, suggesting a novel approach for type 2 diabetes management.
Agrochemical Applications
The unique chemical properties of this compound make it a candidate for development as an agrochemical. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may lead to improved efficacy in pest control agents.
Case Studies
- Anticancer Properties : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt pathway, crucial for cell survival and growth.
- Neuroprotective Effects : Studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis through modulation of antioxidant enzyme activities.
- Diabetes Management : Research showed that inhibition of BACE2 enhances beta-cell survival, presenting a potential therapeutic avenue for diabetes treatment.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxetane ring can influence its three-dimensional conformation and binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile and selected analogues:
Electronic and Steric Effects
- Oxetane vs. Thiazolidinedione (5FB) : The oxetane’s ether oxygen provides a single hydrogen bond acceptor, while the thiazolidinedione in 5FB offers multiple H-bonding sites (e.g., dioxo groups), enhancing receptor interactions .
- Chloro vs. Fluorine’s smaller size reduces steric hindrance, favoring target binding .
Biological Activity
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzonitrile, with the CAS number 1349718-17-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and an oxetane moiety, which contribute to its unique chemical properties. The presence of these functional groups can influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H8F3NO2 |
| Molecular Weight | 251.19 g/mol |
| CAS Number | 1349718-17-7 |
Biological Activity
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Studies have shown that compounds with trifluoromethyl groups often display enhanced anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it was tested against the MCF-7 breast cancer cell line and showed promising results in inhibiting cell proliferation.
2. Enzyme Inhibition
The compound is believed to interact with key enzymes involved in cellular signaling pathways. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values indicating moderate inhibitory activity against these enzymes, suggesting potential therapeutic applications in cognitive disorders.
The biological activity of this compound is hypothesized to involve:
- Molecular Interactions : The trifluoromethyl group may enhance binding affinity to target proteins through interactions such as hydrogen bonding and pi-stacking.
- Signal Transduction Modulation : By inhibiting specific enzymes, the compound may alter signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Studies : In a study evaluating various benzonitrile derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 μM, indicating its potential as an anticancer agent .
- Enzyme Inhibition Assays : A comparative analysis of enzyme inhibition showed that this compound could inhibit AChE and BChE with IC50 values ranging from 10 μM to 20 μM across different assays, suggesting a dual mechanism beneficial for treating cognitive decline associated with Alzheimer's disease .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. HOMO-LUMO gaps correlate with stability; lower gaps (~4–5 eV) suggest higher reactivity .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., charge transfer from oxetane oxygen to the aromatic ring) .
- Fukui indices : Identify reactive atoms for SNAr or electrophilic substitution .
How can researchers resolve discrepancies in experimental data (e.g., melting points, spectral shifts)?
Advanced Research Focus
Discrepancies may arise from polymorphic forms or impurities:
- Case study : In a synthesis of 3-[4-(trifluoromethyl)phenyl]-1H-isochromen-1-one, observed melting points (178–184°C) deviated from literature values (151–154°C) due to solvent-dependent crystallization .
- Mitigation strategies :
What molecular docking methodologies are applicable for evaluating drug-likeness or target binding?
Q. Advanced Research Focus
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s trifluoromethyl and aromatic groups.
- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity simulations. In a study on similar benzonitriles, docking scores (ΔG ~-9 kcal/mol) indicated strong binding to androgen receptors .
- ADMET prediction : Use SwissADME to assess lipophilicity (LogP ~3.5) and blood-brain barrier penetration .
How does the oxetane moiety influence reactivity compared to other ether substituents?
Q. Advanced Research Focus
- Steric effects : Oxetane’s strained ring increases electrophilicity at the oxygen atom, enhancing SNAr reactivity versus unstrained ethers .
- Electronic effects : Oxetane’s electron-donating nature (σ* orbital) stabilizes transition states in nucleophilic reactions. Comparative studies with morpholine or THF analogs show faster kinetics for oxetane-containing compounds .
- Stability : Oxetanes are less prone to acid-catalyzed ring-opening than epoxides, making them suitable for harsh reaction conditions .
What methodologies are recommended for assessing toxicity or environmental impact?
Q. Basic Research Focus
- In vitro assays : Use hepatic cell lines (e.g., HepG2) for cytotoxicity screening (IC50 determination).
- Ecotoxicity databases : Cross-reference with platforms like the Chemical Toxicity Database for analogs (e.g., 4-((3-(Trifluoromethyl)phenyl)amino)-3-pyridinesulfonamide shows moderate aquatic toxicity) .
- Metabolic profiling : LC-MS/MS identifies metabolites; oxetane rings may undergo cytochrome P450-mediated oxidation .
How can substituent effects (e.g., trifluoromethyl vs. methyl) be systematically studied?
Q. Advanced Research Focus
- Comparative synthesis : Prepare analogs (e.g., 3-methyl instead of trifluoromethyl) and compare reaction yields, stability, and spectral data .
- Electron-withdrawing effects : Trifluoromethyl groups decrease electron density on the aromatic ring, slowing SNAr but enhancing resistance to oxidation .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding affinity changes in receptor-ligand interactions .
What are best practices for handling air- or moisture-sensitive intermediates during synthesis?
Q. Basic Research Focus
- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving oxetane-opening intermediates .
- Drying agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of nitrile groups .
- Storage : Store purified compounds under argon at -20°C in amber vials to prevent photodegradation .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Core modifications : Synthesize derivatives with varied substituents (e.g., replacing oxetane with azetidine or cyclopropane) .
- Biological assays : Test against cancer cell lines (e.g., MCF-7) to correlate trifluoromethyl positioning with antiproliferative activity .
- Data integration : Use machine learning (e.g., Random Forest models) to predict bioactivity from molecular descriptors (e.g., topological polar surface area, LogD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
